molecular formula C11H16N2O3S B2928378 4-Methyl-2-(morpholine-4-sulfonyl)aniline CAS No. 379255-11-5

4-Methyl-2-(morpholine-4-sulfonyl)aniline

Cat. No.: B2928378
CAS No.: 379255-11-5
M. Wt: 256.32
InChI Key: OHLCPGQCQHTQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(morpholine-4-sulfonyl)aniline is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.33 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline typically involves the reaction of 4-methyl-2-nitroaniline with morpholine-4-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitro group is reduced to an amino group, and the sulfonyl chloride reacts with the amine to form the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(morpholine-4-sulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline ring.

Scientific Research Applications

4-Methyl-2-(morpholine-4-sulfonyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(morpholine-4-sulfonyl)aniline involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The morpholine ring can also enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylsulfonyl)aniline
  • 4-Morpholinylsulfonylbenzeneamine
  • 4-(4-Morpholinylsulfonyl)benzenamine

Uniqueness

4-Methyl-2-(morpholine-4-sulfonyl)aniline is unique due to the presence of the methyl group on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .

Properties

IUPAC Name

4-methyl-2-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLCPGQCQHTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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